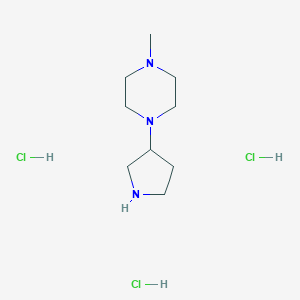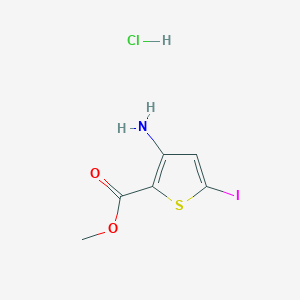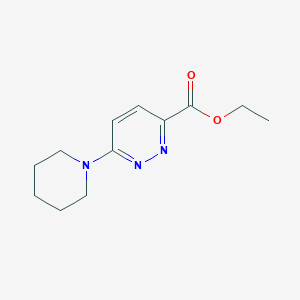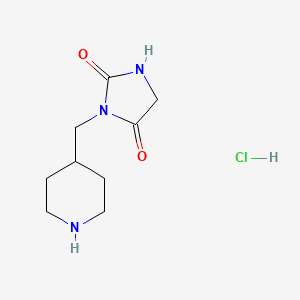![molecular formula C7H4ClIN2 B1431975 7-Chloro-4-iodopyrrolo[3,4-b]pyridine CAS No. 1241800-23-6](/img/structure/B1431975.png)
7-Chloro-4-iodopyrrolo[3,4-b]pyridine
Overview
Description
7-Chloro-4-iodopyrrolo[3,4-b]pyridine is a chemical compound that belongs to the class of halogenated heterocycles . It has an empirical formula of C6H3ClIN3 and a molecular weight of 279.47 . This compound is typically in solid form .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes this compound, has been extensively studied. One method involves the condensation of a group of 5-aminopyrazoles and a group of α-oxoketene dithioacetals . Another approach involves the use of diethyl malonate as a starting material .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolopyridine core, which is a bicyclic heterocyclic aromatic compound with three nitrogen atoms located at 1, 2, and 7 positions .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, it can be used as a building block in the synthesis of many Janus kinase (JAK) inhibitors . Another reaction involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .Scientific Research Applications
Efficient Synthesis Techniques
Researchers have developed efficient synthesis techniques for 7-azaindole derivatives, which are structurally similar to 7-Chloro-4-iodopyrrolo[3,4-b]pyridine, by utilizing versatile building blocks that allow for the nucleophilic displacement of substituents. This approach enables the synthesis of 4-substituted 7-azaindole derivatives, indicating the potential for creating diverse derivatives of this compound through similar methods (Figueroa‐Pérez et al., 2006).
Functionalization and Diversification
The compound has been utilized in the synthesis of novel heterocyclic compounds, demonstrating its versatility in creating structurally complex and functionally diverse molecules. For instance, palladium-mediated coupling reactions have been employed to produce 3,5-disubstituted pyrazolo[3,4-b]pyridines, showcasing the compound's utility in generating new molecular architectures with potential pharmacological applications (Lavecchia et al., 2004).
Photophysical Properties and Material Science Applications
Studies have also focused on the photophysical properties of pyrazolopyridine derivatives, with research indicating that substituents at the C4 position significantly influence fluorescence properties. This suggests the potential for using this compound derivatives in developing fluorescent materials or probes for biochemical applications (Patil et al., 2011).
Advanced Material Development
The compound's derivatives have been explored for their potential in creating advanced materials, such as in the stabilization of metal configurations in halfsandwich complexes. This research highlights the compound's relevance in the development of novel organometallic complexes with specific electronic and structural characteristics, which could be beneficial in catalysis or material science (Brunner et al., 2004).
Mechanism of Action
While specific information on the mechanism of action of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine is not available, compounds with a similar pyrrolo[2,3-d]pyrimidine core have been studied for their biological activities. For instance, some of these compounds have shown promising antituberculotic activity .
Future Directions
The future directions for the study of 7-Chloro-4-iodopyrrolo[3,4-b]pyridine could involve further exploration of its synthesis methods, chemical reactions, and potential biological activities. Given its potential as a building block in the synthesis of JAK inhibitors , it could be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
7-chloro-4-iodo-6H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-7-6-4(3-11-7)5(9)1-2-10-6/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMHRHVJSKTLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=C2N=C1)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(imidazo[1,2-a]pyridin-3-ylmethyl)ethanamine](/img/structure/B1431898.png)

![5-methoxy-2-(piperazin-1-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1431902.png)

![methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431906.png)
![methyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1431908.png)
![2-[(5-Piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431910.png)

![4-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B1431913.png)
![7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-imine hydrobromide](/img/structure/B1431915.png)